molecular formula C9H6N2OS2 B190299 [(Benzothiazol-2-yl)sulfinyl]acetonitrile CAS No. 199387-53-6

[(Benzothiazol-2-yl)sulfinyl]acetonitrile

Cat. No. B190299
M. Wt: 222.3 g/mol
InChI Key: ZIRKJTGZOPVQAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(Benzothiazol-2-yl)sulfinyl]acetonitrile, also known as BTSA1, is a small molecule inhibitor that has recently gained attention for its potential therapeutic applications. This compound has been shown to have a wide range of effects on cellular processes, making it a promising candidate for treating various diseases.

Mechanism Of Action

The mechanism of action of [(Benzothiazol-2-yl)sulfinyl]acetonitrile is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins involved in cellular processes. Specifically, [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to inhibit the activity of the protein BAX, which is involved in the regulation of cell death.

Biochemical And Physiological Effects

[(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have antioxidant effects, making it a potential treatment for diseases such as Parkinson's and Alzheimer's. Additionally, [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have neuroprotective effects, making it a potential treatment for traumatic brain injury.

Advantages And Limitations For Lab Experiments

One of the main advantages of using [(Benzothiazol-2-yl)sulfinyl]acetonitrile in lab experiments is its specificity. This compound has been shown to selectively target certain cellular processes, making it a valuable tool for studying these processes. Additionally, the synthesis of [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been optimized to improve yields and purity, making it a reliable option for further research.
However, there are also some limitations to using [(Benzothiazol-2-yl)sulfinyl]acetonitrile in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that [(Benzothiazol-2-yl)sulfinyl]acetonitrile can be toxic to certain cell types, making it important to carefully consider the dosage and exposure time when using this compound in experiments.

Future Directions

There are several potential future directions for research involving [(Benzothiazol-2-yl)sulfinyl]acetonitrile. One area of research could be the development of more specific inhibitors based on the structure of [(Benzothiazol-2-yl)sulfinyl]acetonitrile. Additionally, further research could be done to explore the potential therapeutic applications of [(Benzothiazol-2-yl)sulfinyl]acetonitrile in diseases such as Parkinson's and Alzheimer's. Finally, more studies could be done to explore the potential toxicity of [(Benzothiazol-2-yl)sulfinyl]acetonitrile and to develop strategies for minimizing this toxicity in lab experiments.

Synthesis Methods

The synthesis of [(Benzothiazol-2-yl)sulfinyl]acetonitrile involves several steps, including the reaction of 2-aminobenzenethiol with chloroacetonitrile to form 2-(chloromethyl)benzenethiol. This intermediate is then reacted with potassium thioacetate to form the final product, [(Benzothiazol-2-yl)sulfinyl]acetonitrile. The synthesis of this compound has been optimized to improve yields and purity, making it a viable option for further research.

Scientific Research Applications

[(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have a wide range of applications in scientific research. One of the most promising areas of research is in cancer treatment. Studies have shown that [(Benzothiazol-2-yl)sulfinyl]acetonitrile can inhibit the growth of cancer cells by targeting specific cellular processes. Additionally, [(Benzothiazol-2-yl)sulfinyl]acetonitrile has been shown to have anti-inflammatory effects, making it a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis.

properties

CAS RN

199387-53-6

Product Name

[(Benzothiazol-2-yl)sulfinyl]acetonitrile

Molecular Formula

C9H6N2OS2

Molecular Weight

222.3 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfinyl)acetonitrile

InChI

InChI=1S/C9H6N2OS2/c10-5-6-14(12)9-11-7-3-1-2-4-8(7)13-9/h1-4H,6H2

InChI Key

ZIRKJTGZOPVQAL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)CC#N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)S(=O)CC#N

synonyms

Acetonitrile, (2-benzothiazolylsulfinyl)- (9CI)

Origin of Product

United States

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